N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
Overview
Description
N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is a complex organic compound characterized by the presence of oxolane (tetrahydrofuran) rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Oxolane Rings: The oxolane rings can be synthesized through the cyclization of 1,4-diols under acidic conditions.
Amide Bond Formation: The amide bonds are formed by reacting carboxylic acids or their derivatives with amines in the presence of coupling agents like EDCI or DCC.
Thioether Linkage: The thioether linkage is introduced by reacting thiols with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thioether sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(oxolan-2-ylmethyl)-2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
- 3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
Uniqueness
N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is unique due to its specific combination of oxolane rings, amide functionalities, and thioether linkages. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S/c19-15(17-11-13-3-1-7-21-13)5-9-23-10-6-16(20)18-12-14-4-2-8-22-14/h13-14H,1-12H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTIORWZXIAOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCSCCC(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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